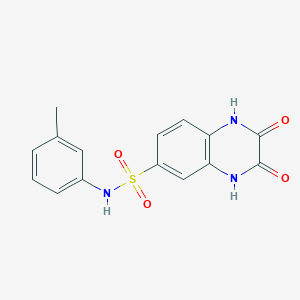
N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide is a complex organic compound with a unique structure that combines a quinoxaline core with a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylamine with a quinoxaline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.
化学反应分析
Types of Reactions
N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoxaline core or the sulfonamide group.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学研究应用
N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
作用机制
The mechanism of action of N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the quinoxaline core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(3-methylphenyl)acetamide: This compound shares the 3-methylphenyl group but lacks the quinoxaline and sulfonamide functionalities.
N,N′-bis(3-methylphenyl)-N,N′-dyphenylbenzidine: This compound has a similar aromatic structure but differs in its functional groups and overall molecular architecture.
Uniqueness
N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide is unique due to its combination of a quinoxaline core and a sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-9-3-2-4-10(7-9)18-23(21,22)11-5-6-12-13(8-11)17-15(20)14(19)16-12/h2-8,18H,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSKDUFLQGWLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
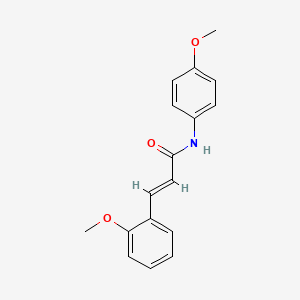
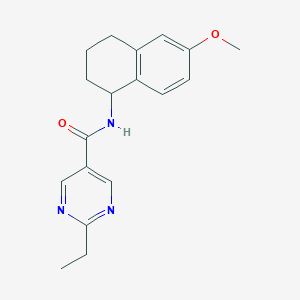
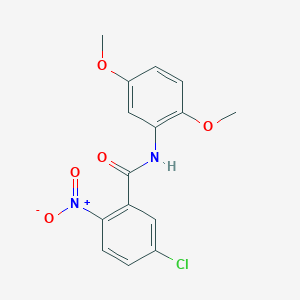
![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![rel-(4aS,8aS)-2-[4-(benzyloxy)-2-methoxybenzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5685870.png)
![3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propanehydrazide](/img/structure/B5685881.png)
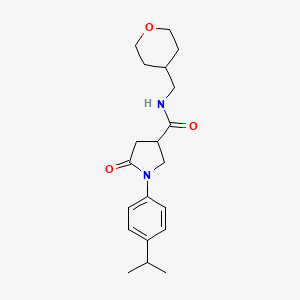
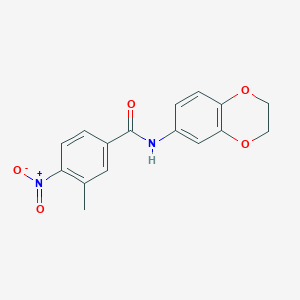
![(3S,4S)-1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-4-propan-2-yloxypyrrolidin-3-ol](/img/structure/B5685903.png)
![4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B5685912.png)
![1-({1-cyclohexyl-3-[(3-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-tetrazole](/img/structure/B5685916.png)
![3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide](/img/structure/B5685920.png)


